

In-Depth Technical Guide to the Pharmacological Properties of JNJ-46356479

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] This document provides a comprehensive overview of the pharmacological properties of **JNJ-46356479**, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided, along with visualizations of relevant pathways and workflows to support further research and development.

Core Pharmacological Properties

JNJ-46356479 enhances the activity of the mGluR2 receptor in the presence of its endogenous ligand, glutamate.[1] This mechanism of action is distinct from orthosteric agonists as it modulates the receptor's response rather than directly activating it. The compound has demonstrated potential therapeutic utility in preclinical models of central nervous system (CNS) disorders, particularly schizophrenia.

In Vitro Pharmacology

The potency and efficacy of **JNJ-46356479** as an mGluR2 PAM have been characterized in cellular assays.

Parameter	Value	Assay System	Reference
EC50	78 nM	[35S]GTPyS binding assay	[1][2]
Emax	256%	[35S]GTPyS binding assay	[2]

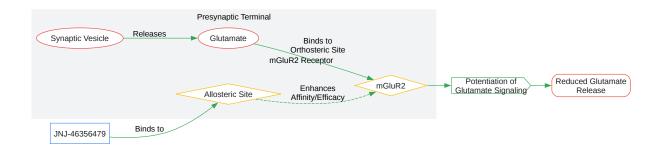
In Vivo Pharmacology & Efficacy

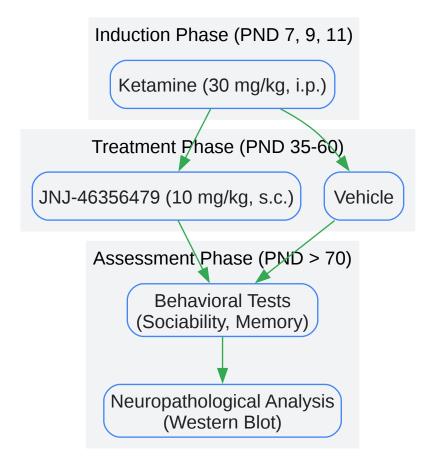
Preclinical studies have demonstrated the in vivo activity of JNJ-46356479 in rodent models.

Study Type	Animal Model	Dose	Key Findings	Reference
Electroencephalo graphy (EEG)	Rodent	3 mg/kg, p.o.	Demonstrated in vivo activity	[2]
Schizophrenia Model (Ketamine- induced)	Mouse	10 mg/kg, daily, s.c.	Reversed behavioral deficits and neuropathologica I changes	[3]
Apoptosis Modulation	Ketamine- induced mouse model of schizophrenia	10 mg/kg	Attenuated apoptosis by partially restoring Bcl-2 levels	[4]

Pharmacokinetics

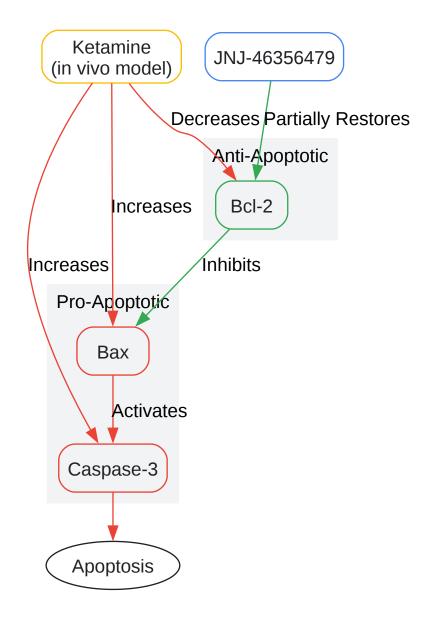
JNJ-46356479 exhibits favorable pharmacokinetic properties, including oral bioavailability. While specific quantitative values for parameters like Cmax, Tmax, half-life, and clearance are not publicly available in a consolidated format, its progression through preclinical and imaging studies indicates a profile suitable for in vivo investigation.[1][3][5]




Species	Route of Administration	Bioavailability	Key Observations	Reference
Rodents	Oral (p.o.)	Orally Bioavailable	Characterized as having a balanced profile with improved druglike attributes.	[3]
Rodents & Non- Human Primates	Intravenous (i.v.)	-	Used in PET imaging studies, demonstrating brain permeability.	[5]

Mechanism of Action: mGluR2 Positive Allosteric Modulation


JNJ-46356479 acts as a positive allosteric modulator of the mGluR2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. Consequently, in the presence of endogenous glutamate, **JNJ-46356479** potentiates the downstream signaling of mGluR2.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. anilocus.com [anilocus.com]
- 2. acsu.buffalo.edu [acsu.buffalo.edu]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacological Properties of JNJ-46356479]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574158#pharmacological-properties-of-jnj-46356479]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com